1H-Imidazole-2-sulfonyl chloride
Overview
Description
1H-Imidazole-2-sulfonyl chloride is a useful research compound. Its molecular formula is C3H3ClN2O2S and its molecular weight is 166.59 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis of Sulfonyl Azides and Diazotransfer
1H-Imidazole-2-sulfonyl chloride plays a crucial role in the synthesis of sulfonyl azides. Imidazole-1-sulfonyl azide hydrogen sulfate, derived from it, is an efficient reagent for synthesizing sulfonyl azides from primary sulfonamides. This method is noted for its simplicity, high yield, and does not require the addition of Cu salts. The reaction is believed to proceed via a diazo transfer mechanism, making this compound particularly valuable in organic synthesis (Stevens, Sawant, & Odell, 2014).
Impact Sensitivity and Safer Handling
Imidazole-1-sulfonyl azide hydrochloride, closely related to this compound, has been studied for its impact sensitivity. Research aimed at identifying safer forms of this compound led to the preparation of different salts, which exhibited improved properties in terms of heat, impact, friction, and electrostatic discharge sensitivity. This research is significant for ensuring safer handling of these compounds in laboratory settings (Fischer et al., 2012).
Use in One-Pot Synthesis
This compound derivatives have been utilized in one-pot synthesis methods. For example, 1-methyl-3-(2-(sulfooxy)ethyl)-1H-imidazol-3-ium chloride, a derivative, was used as an acidic ionic liquid catalyst for one-pot synthesis of dihydropyrimidinones under solvent-free conditions, demonstrating the versatility and efficiency of these compounds in facilitating complex organic reactions (Sajjadifar, Nezhad, & Darvishi, 2013).
Updated Synthesis Methods
Updated synthesis methods for imidazole-1-sulfonyl azide, a compound related to this compound, have been developed to avoid stability and detonation risks associated with its parent compound and HCl salt. These methods facilitate safer and more efficient production of the hydrogen sulfate salt, which is preferred for diazo transfer reactions (Potter, Jayson, Miller, & Gardiner, 2016).
Mechanism of Action
Target of Action
1H-Imidazole-2-sulfonyl chloride is a derivative of imidazole, which is known to interact with various targets. Imidazole has been found to interact with several proteins, including Monomeric sarcosine oxidase , Nicotinate-nucleotide–dimethylbenzimidazole phosphoribosyltransferase , Myoglobin , Nitric oxide synthase, inducible , Adenylate kinase 2, mitochondrial , Serine/threonine-protein kinase pim-1 , and others . .
Mode of Action
Imidazole derivatives are known to interact with their targets through various mechanisms, often involving the formation of covalent bonds or non-covalent interactions . The sulfonyl chloride group in this compound could potentially react with nucleophilic groups in target proteins, leading to changes in their function.
Biochemical Pathways
Imidazole and its derivatives are known to be involved in a wide range of biochemical processes . For example, they can act as inhibitors or activators of enzymes, modulate protein-protein interactions, and participate in the synthesis of other biologically active compounds .
Result of Action
Based on the known targets of imidazole, it could potentially modulate a variety of cellular processes, including enzyme activity, signal transduction, and gene expression .
Properties
IUPAC Name |
1H-imidazole-2-sulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3ClN2O2S/c4-9(7,8)3-5-1-2-6-3/h1-2H,(H,5,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWHIKEMYOLGZOC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N1)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3ClN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40601939 | |
Record name | 1H-Imidazole-2-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40601939 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
281221-70-3 | |
Record name | 1H-Imidazole-2-sulfonyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=281221-70-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Imidazole-2-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40601939 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1H-imidazole-2-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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